molecular formula C8H3F2NO2 B2725224 5,6-Difluoroisoindoline-1,3-dione CAS No. 83684-73-5

5,6-Difluoroisoindoline-1,3-dione

Cat. No. B2725224
CAS RN: 83684-73-5
M. Wt: 183.114
InChI Key: MROUYCSLODQSRN-UHFFFAOYSA-N
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Patent
US04374266

Procedure details

One part of the 4,5-difluorophthalamic acid was heated to 170° C. for a period of 30 minutes, then cooled, dissolved in toluene and crystallized therefrom. The crystalline product was separated by filtration to yield 0.56 parts of 4,5-difluorophthalimide, having a melting range of 154°-156° C. The structure was confirmed by C13 nuclear magnetic resonance analysis.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([C:12]([NH2:14])=[O:13])[C:5](=[CH:9][C:10]=1[F:11])[C:6]([OH:8])=O>C1(C)C=CC=CC=1>[F:11][C:10]1[CH:9]=[C:5]2[C:6](=[O:8])[NH:14][C:12](=[O:13])[C:4]2=[CH:3][C:2]=1[F:1]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=C(C(C(=O)O)=CC1F)C(=O)N
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
crystallized
CUSTOM
Type
CUSTOM
Details
The crystalline product was separated by filtration

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C2C(C(=O)NC2=O)=CC1F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.